Elevated Boiling Point vs. Cyclohexylmethyldimethoxysilane Reduces Volatility-Related Process Losses
Cyclohexyldiethoxymethylsilane exhibits a predicted boiling point of 225.7 ± 8.0 °C (at 760 mmHg), which is approximately 25–30 °C higher than the experimentally reported boiling point of its direct methoxy analog, cyclohexylmethyldimethoxysilane (196–201 °C) [1]. This elevation is attributed to the increased molecular weight and reduced vapor pressure associated with the ethoxy substituents. The practical consequence is a lower evaporation rate during open-vessel processing or high-temperature curing, which translates to reduced volatile organic compound emissions and better mass retention in thin-film or coating applications.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 225.7 ± 8.0 °C (predicted, 760 mmHg) |
| Comparator Or Baseline | Cyclohexylmethyldimethoxysilane: 196–201 °C (experimental, 760 mmHg) |
| Quantified Difference | Δ ≈ +25 to +30 °C (target higher) |
| Conditions | Atmospheric pressure (760 mmHg); target value from ACD/Labs prediction; comparator from multiple vendor datasheets and literature |
Why This Matters
A 25–30 °C higher boiling point reduces evaporative losses during thermal processing, making the ethoxy derivative preferable for applications requiring sustained high-temperature exposure.
- [1] Cyclohexylmethyldimethoxysilane (Donor-C) Technical Data. SiSiB Silanes. Boiling point 196°C [760mmHg]. View Source
